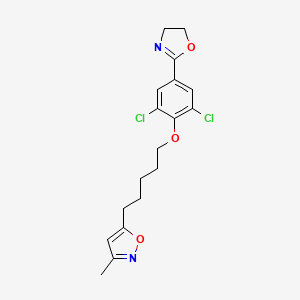
Win 54954
Cat. No. B1203490
Key on ui cas rn:
107355-45-3
M. Wt: 383.3 g/mol
InChI Key: JJDHAOLOHQTGMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Procedure details



Name
Cc1cc(CCCCCOc2c(Cl)cc(C(=O)NCCCl)cc2Cl)on1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One


Identifiers


|
REACTION_SMILES
|
[CH2:38]([Cl:39])[Cl:40].[Cl:1][c:2]1[cH:3][c:4]([C:5](=[O:6])[NH:7][CH2:8][CH2:9][Cl:10])[cH:11][c:12]([Cl:26])[c:13]1[O:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][c:20]1[cH:21][c:22]([CH3:25])[n:23][o:24]1.[N:27]12[CH2:28][CH2:29][CH2:30][N:31]=[C:32]1[CH2:33][CH2:34][CH2:35][CH2:36][CH2:37]2>>[Cl:1][c:2]1[cH:3][c:4]([C:5]2=[N:7][CH2:8][CH2:9][O:6]2)[cH:11][c:12]([Cl:26])[c:13]1[O:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][c:20]1[cH:21][c:22]([CH3:25])[n:23][o:24]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
Extracted from reaction SMILES
|
|
Type
|
reactant
|
|
Smiles
|
ClCCl
|
|
Name
|
Cc1cc(CCCCCOc2c(Cl)cc(C(=O)NCCCl)cc2Cl)on1
|
|
Quantity
|
Extracted from reaction SMILES
|
|
Type
|
reactant
|
|
Smiles
|
Cc1cc(CCCCCOc2c(Cl)cc(C(=O)NCCCl)cc2Cl)on1
|
|
Name
|
|
|
Quantity
|
Extracted from reaction SMILES
|
|
Type
|
reactant
|
|
Smiles
|
C1CCC2=NCCCN2CC1
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Cc1cc(CCCCCOc2c(Cl)cc(C3=NCCO3)cc2Cl)on1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
